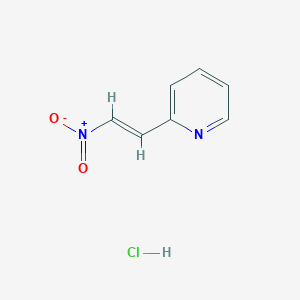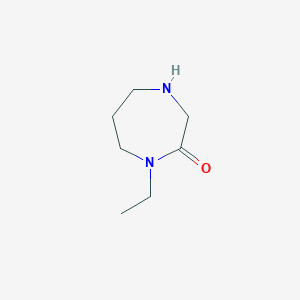
1-Ethyl-1,4-diazepan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepines, including 1-Ethyl-1,4-diazepan-2-one, has been a subject of interest for many scientists due to their medicinal importance . A recent study reported an efficient two-step continuous flow synthesis of diazepam, a related 1,4-diazepine, using two microreactors in series set to 0°C and 60°C, respectively . The process yielded a 96% yield of 91% pure diazepam within 15 minutes .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 . The molecular weight of the compound is 142.2 . Chemical Reactions Analysis
The chemical reactions involving 1,4-diazepines have been extensively studied . These compounds are known for their wide range of biological activities, which has led scientists to actively explore their synthesis and reactions .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Facile Synthesis of Diazepines
A study by Ahumada et al. (2016) describes a one-pot double condensation reaction leading to the formation of 1,4-diazepine derivatives, showcasing the compound's utility in facilitating the synthesis of novel diazepine derivatives. This work emphasizes the compound's role in creating structures with potential for further functionalization and investigation in various fields of chemistry and pharmacology (Ahumada et al., 2016).
Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
Research by Dzedulionytė et al. (2022) introduces a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the formation of tetrahydro-1,4-diazepinones. This study highlights the chemical's role in generating diverse heterocyclic compounds with potential biological applications (Dzedulionytė et al., 2022).
Spectral Studies and Tautomerization of Diazepine Derivatives
Saini et al. (2013) focused on the synthesis and spectral characterization of novel 1,4-diazepine derivatives, providing foundational information for understanding the chemical properties and potential applications of these compounds in material science and molecular engineering (Saini et al., 2013).
Structural Characterization and Crystallography
Ravichandran et al. (2009) conducted a study on the crystalline structure of a 1,4-diazepan-5-one derivative, revealing detailed insights into its molecular conformation, which could be beneficial for the design of new compounds with specific physical or chemical properties (Ravichandran et al., 2009).
Convergent Multicomponent Synthesis
Banfi et al. (2007) explored a two-step approach to synthesize diazepane systems, demonstrating the chemical's versatility in facilitating efficient and diverse synthetic pathways. This work opens up new avenues for the synthesis of complex molecular architectures (Banfi et al., 2007).
Safety and Hazards
The safety information for 1-Ethyl-1,4-diazepan-2-one includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The future directions for the study of 1,4-diazepines, including 1-Ethyl-1,4-diazepan-2-one, involve further exploration of their synthesis, reactions, and biological attributes . These compounds have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .
Mechanism of Action
Target of Action
1-Ethyl-1,4-diazepan-2-one is a derivative of diazepam . Diazepam, a benzodiazepine, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The compound enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons . By increasing the effect of GABA, this compound helps to calm the nervous system, reducing symptoms of anxiety and tension .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the activity of GABA, the compound increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Pharmacokinetics
Diazepam, a related compound, is known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepam is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam .
Result of Action
The enhancement of GABA activity by this compound leads to a decrease in neuronal excitability . This can result in a variety of effects, including reduced anxiety, muscle relaxation, prevention of seizures, and induction of sleep .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect GABAergic neurotransmission can potentiate or diminish its effects . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1,4-diazepan-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of chiral 1,4-diazepanes. It interacts with several enzymes, including imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes . These interactions are essential for the synthesis of pharmaceutical compounds with diverse biological properties.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can decrease neuronal excitability, leading to sedation, muscle relaxation, and a reduction in seizures . These effects make it a potential candidate for treating conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to inhibit or activate enzymes can lead to changes in gene expression and cellular function. These interactions are crucial for understanding its therapeutic potential and biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have therapeutic effects, such as reducing anxiety and seizures. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are critical for understanding its biochemical properties and therapeutic potential.
Properties
IUPAC Name |
1-ethyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-3-4-8-6-7(9)10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPQQKHLEJGBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


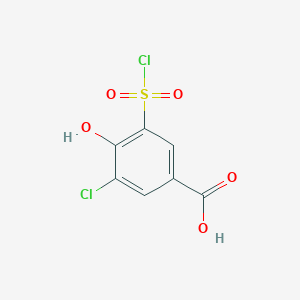
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
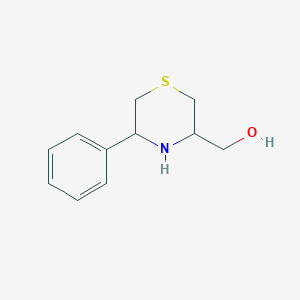

![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
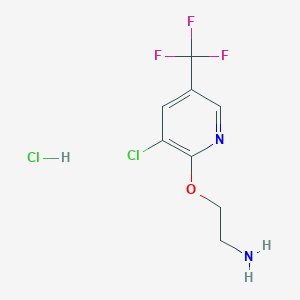
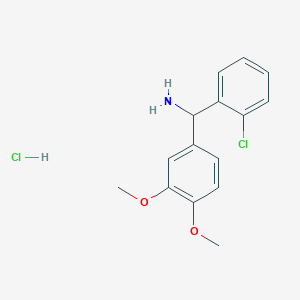
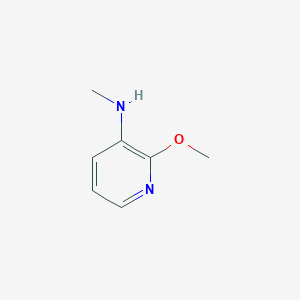
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)
![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)
